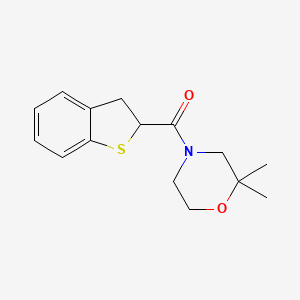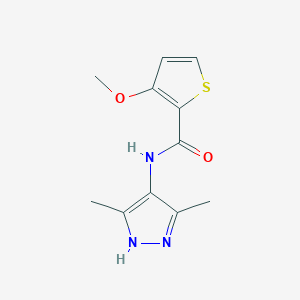
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, also known as CPTM, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. CPTM is a heterocyclic compound that contains both a pyrrole and a thiazepane ring in its structure. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on the body. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially improve cognitive function in patients with Alzheimer's disease. In vivo studies have shown that this compound exhibits antitumor activity in mouse models of lung and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields of scientific research. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, including the development of new derivatives with improved antitumor activity and the investigation of its potential as a treatment for Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been achieved by several methods, including the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-carbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-amine in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The yield of this compound from these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been shown to exhibit antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. The compound has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. In addition, this compound has been used as a building block in the synthesis of other heterocyclic compounds with potential biological activities.
Propiedades
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-8-6-9(12-7-8)10(14)13-2-1-4-15-5-3-13/h6-7,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGCSVOKDZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)

![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
